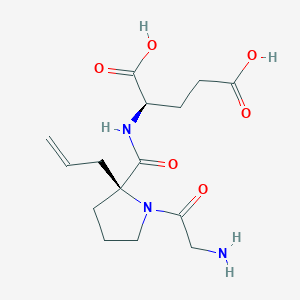![molecular formula C16H15N3O4 B11938039 2-(3-methylphenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11938039.png)
2-(3-methylphenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-甲基苯氧基)-N'-[(E)-(2-硝基苯基)亚甲基]乙酰肼是一种属于酰肼类的有机化合物。其特征在于酰肼基团 (-CONHNH2) 连接到乙酰肼骨架上,并带有 3-甲基苯氧基和 2-硝基苯亚甲基作为取代基。
准备方法
合成路线和反应条件
2-(3-甲基苯氧基)-N'-[(E)-(2-硝基苯基)亚甲基]乙酰肼的合成通常包括以下步骤:
3-甲基苯氧基乙酰肼的制备: 该中间体可以通过使 3-甲基苯酚与氯乙酸反应生成 3-甲基苯氧基乙酸,然后使用水合肼将其转化为相应的酰肼衍生物来合成。
缩合反应: 然后,在酸催化剂存在下,将 3-甲基苯氧基乙酰肼与 2-硝基苯甲醛在回流条件下反应,生成最终产物 2-(3-甲基苯氧基)-N'-[(E)-(2-硝基苯基)亚甲基]乙酰肼。
工业生产方法
尽管该化合物的具体工业生产方法没有得到很好的记录,但一般的做法是将实验室合成方法进行放大。这将包括优化反应条件,例如温度、压力和催化剂浓度,以实现更高的产率和纯度。
化学反应分析
反应类型
2-(3-甲基苯氧基)-N'-[(E)-(2-硝基苯基)亚甲基]乙酰肼可以进行各种化学反应,包括:
氧化: 使用氢气等还原剂在催化剂存在下,硝基可以还原为氨基。
取代: 酰肼基团可以参与亲核取代反应,其中酰肼氮可以被其他亲核试剂取代。
缩合: 该化合物可以与醛或酮进一步缩合反应生成席夫碱。
常用试剂和条件
氧化: 氢气、钯碳 (Pd/C) 催化剂。
取代: 各种亲核试剂,例如胺或硫醇。
缩合: 醛或酮、酸催化剂。
主要产物
还原: 2-(3-甲基苯氧基)-N'-[(E)-(2-氨基苯基)亚甲基]乙酰肼。
取代: 用不同的亲核试剂取代酰肼氮的衍生物。
缩合: 具有不同醛或酮取代基的席夫碱。
科学研究应用
药物化学: 由于其酰肼和硝基苯基官能团,它可以探索其作为抗菌或抗癌剂的潜力。
材料科学: 该化合物可用于合成新型聚合物或作为先进材料的构建单元。
生物学研究: 它可以用作探针研究酶相互作用,或用作配位化学中的配体。
作用机制
2-(3-甲基苯氧基)-N'-[(E)-(2-硝基苯基)亚甲基]乙酰肼的作用机制尚未得到充分的记录。 根据其结构,它可能通过氢键和疏水相互作用与生物靶标相互作用。 硝基苯基也可能参与氧化还原反应,可能导致活性氧 (ROS) 的产生,从而导致细胞损伤。
相似化合物的比较
类似化合物
2-(4-溴-3-甲基苯氧基)乙酰肼: 具有类似结构,但带有溴取代基而不是硝基。
2-(3-甲基苯氧基)甲基)环氧乙烷: 具有类似的苯氧基,但具有不同的官能团。
独特性
2-(3-甲基苯氧基)-N'-[(E)-(2-硝基苯基)亚甲基]乙酰肼由于同时存在硝基苯基和酰肼基团,这使其具有独特的化学反应性和潜在的生物活性。 这些官能团的组合使其成为在研究和工业中各种应用的多功能化合物。
属性
分子式 |
C16H15N3O4 |
|---|---|
分子量 |
313.31 g/mol |
IUPAC 名称 |
2-(3-methylphenoxy)-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H15N3O4/c1-12-5-4-7-14(9-12)23-11-16(20)18-17-10-13-6-2-3-8-15(13)19(21)22/h2-10H,11H2,1H3,(H,18,20)/b17-10+ |
InChI 键 |
HOIWWDXKNKJNPK-LICLKQGHSA-N |
手性 SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-] |
规范 SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1H-inden-1-yl]sulfamoyl]-N,N-dimethylacetamide](/img/structure/B11937957.png)
![1-[1-(Trimethylsilyl)propadienyl]cyclohexan-1-ol](/img/structure/B11937973.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]undec-10-enehydrazide](/img/structure/B11937976.png)


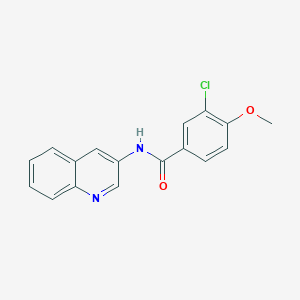
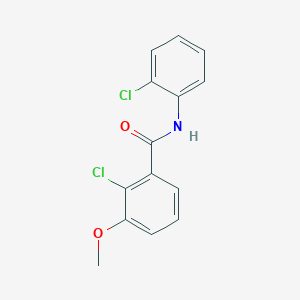
![7-(benzylideneamino)-10-hydroxy-1,2,3-trimethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/structure/B11938007.png)
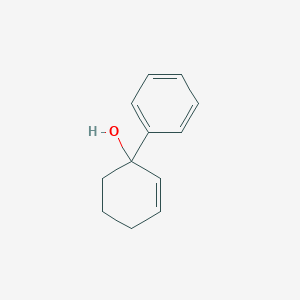

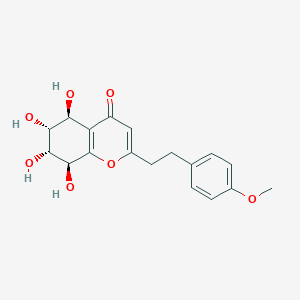

![[26-oxo-26-[[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]amino]hexacosyl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B11938030.png)
